6-(Phenylselanyl)hex-5-en-2-one
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Overview
Description
6-(Phenylselanyl)hex-5-en-2-one is an organic compound that features a phenylselanyl group attached to a hexenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylselanyl)hex-5-en-2-one typically involves the reaction of hex-5-en-2-one with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a seleniranium ion intermediate, which then undergoes nucleophilic attack by the phenylselanyl group to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Phenylselanyl)hex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding hexenone.
Substitution: The phenylselanyl group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Hex-5-en-2-one.
Substitution: Various substituted hexenones depending on the nucleophile used.
Scientific Research Applications
6-(Phenylselanyl)hex-5-en-2-one has several applications in scientific research:
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in the development of selenium-based drugs with anticancer or antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(Phenylselanyl)hex-5-en-2-one involves the interaction of the phenylselanyl group with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity through covalent modification or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Hex-5-en-2-one: Lacks the phenylselanyl group, making it less reactive in certain chemical transformations.
Phenylselanyl derivatives: Compounds like 2-(Phenylselanyl)but-2-enal and 4-oxo-3-(Phenylselanyl)pent-2-enoate share similar selenium-containing structures but differ in their carbon backbones and functional groups
Uniqueness
6-(Phenylselanyl)hex-5-en-2-one is unique due to its specific combination of a phenylselanyl group and a hexenone backbone. This structure imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
137627-87-3 |
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Molecular Formula |
C12H14OSe |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
6-phenylselanylhex-5-en-2-one |
InChI |
InChI=1S/C12H14OSe/c1-11(13)7-5-6-10-14-12-8-3-2-4-9-12/h2-4,6,8-10H,5,7H2,1H3 |
InChI Key |
YMJMRUZKMUVIJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC=C[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
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